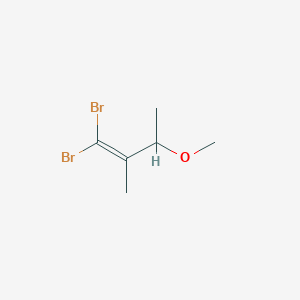

1,1-Dibromo-3-methoxy-2-methylbut-1-ene

Description

1,1-Dibromo-3-methoxy-2-methylbut-1-ene (C₆H₉Br₂O) is a halogenated alkene characterized by two bromine atoms at the C1 position, a methoxy group (-OCH₃) at C3, and a methyl group (-CH₃) at C2. Its molecular weight is 257.95 g/mol. The compound’s structure renders it reactive in substitution and elimination reactions due to the electron-withdrawing bromine atoms and the electron-donating methoxy group. It is primarily studied for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Properties

CAS No. |

103670-57-1 |

|---|---|

Molecular Formula |

C6H10Br2O |

Molecular Weight |

257.95 g/mol |

IUPAC Name |

1,1-dibromo-3-methoxy-2-methylbut-1-ene |

InChI |

InChI=1S/C6H10Br2O/c1-4(6(7)8)5(2)9-3/h5H,1-3H3 |

InChI Key |

IGWKYFOSHUTPAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C(Br)Br)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-3-methoxy-2-methylbut-1-ene can be synthesized through the bromination of 3-methoxy-2-methylbut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of the starting material. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1,1-dibromo-3-methoxy-2-methylbut-1-ene may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-3-methoxy-2-methylbut-1-ene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Addition Reactions: The double bond can participate in electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like dichloromethane.

Major Products Formed

Substitution: Formation of methoxy-substituted alkenes or alcohols.

Elimination: Formation of 3-methoxy-2-methylbut-1-ene or other alkenes.

Addition: Formation of dibromoalkanes or bromoalkanes.

Scientific Research Applications

1,1-Dibromo-3-methoxy-2-methylbut-1-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dibromo-3-methoxy-2-methylbut-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bond participates in addition reactions. The methoxy group can influence the compound’s reactivity by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1-Dibromo-3-methoxy-2-methylbut-1-ene with analogs sharing structural or functional group similarities. Key parameters include molecular weight, substituent effects, and reactivity.

Comparison of Molecular Properties

Key Observations :

- The brominated analog (target compound) has a significantly higher molecular weight than its dichloro counterpart due to bromine’s larger atomic mass.

- Aromatic analogs, such as (Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene , exhibit higher molecular weights (296.39 g/mol) owing to phenyl groups but lack halogen substituents, reducing their electrophilic reactivity compared to the target compound.

Reactivity and Stability

Halogen Substituent Effects

- Bromine vs. Chlorine : The C-Br bond in 1,1-Dibromo-3-methoxy-2-methylbut-1-ene is weaker than C-Cl in dichloro analogs, making bromine a better leaving group. This enhances its utility in nucleophilic substitution reactions (e.g., Grignard or Suzuki couplings).

- Electrophilicity: The electron-withdrawing bromine atoms increase the electrophilicity of the double bond, favoring addition reactions (e.g., hydrohalogenation) over non-halogenated alkenes.

Steric and Electronic Effects of Methoxy and Methyl Groups

- The methoxy group at C3 donates electron density via resonance, slightly offsetting the electron-withdrawing effects of bromine. This balance influences regioselectivity in reactions.

Comparison with Aromatic Analogs

Compounds such as (Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene exhibit distinct behavior due to aromatic rings. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.